molecular formula C24H21N3O3 B11297019 2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11297019
M. Wt: 399.4 g/mol
InChI Key: KVXURVXWWIVUNB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-amino-3-(4-methylphenyl)-1,2,4-oxadiazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-methoxyphenyl)-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
  • **2-(4-methoxyphenyl)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Uniqueness

2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the oxadiazole ring provides a distinct profile compared to other similar compounds .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-3-7-18(8-4-16)23-26-24(30-27-23)19-9-11-20(12-10-19)25-22(28)15-17-5-13-21(29-2)14-6-17/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

KVXURVXWWIVUNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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